molecular formula C16H17N3OS B2791790 N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide CAS No. 1465346-99-9

N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide

Cat. No. B2791790
CAS RN: 1465346-99-9
M. Wt: 299.39
InChI Key: HVDHASLVSRLKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDACs, N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide has been shown to have several biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. By inhibiting angiogenesis, N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide can prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide in lab experiments is its specificity for HDACs. This compound has been shown to selectively inhibit HDACs, which makes it a valuable tool for studying the role of HDACs in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, this compound could be further studied for its potential use in combination with other anticancer drugs. Finally, more research is needed to understand the potential side effects and toxicity of this compound in vivo.
Conclusion
In conclusion, N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been extensively studied. This compound has shown promise as a potential drug candidate for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound and to develop more potent and selective HDAC inhibitors based on its structure.

Synthesis Methods

The synthesis of N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide involves the reaction of 4-cyanobenzenethiol with 3-indoleacetic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide has been studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

N-(4-cyanothian-4-yl)-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c17-11-16(5-7-21-8-6-16)19-15(20)9-12-10-18-14-4-2-1-3-13(12)14/h1-4,10,18H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDHASLVSRLKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanothian-4-YL)-2-(1H-indol-3-YL)acetamide

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